15-Tetracosenoic acid, (15E)-
Overview
Description
15-Tetracosenoic acid, (15E)-, also known as nervonic acid or selacholeic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a cis-double bond at the 15th carbon position. This compound is primarily found in the white matter of the human brain and nervous tissues, where it plays a crucial role in the biosynthesis of myelin, the protective sheath around nerve fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Tetracosenoic acid, (15E)- can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions involving fatty acid elongases . Another method involves the chemical synthesis from erucic acid (22:1 Δ13) through a five-step reaction process, including basic hydrolysis of a key intermediate .
Industrial Production Methods
Industrial production of 15-tetracosenoic acid often involves the extraction from natural sources such as the fruit oil of Malania oleifera Chum, which has a high content of this fatty acid. The oil undergoes fractionation and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
15-Tetracosenoic acid, (15E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 15-oxo-18Z-tetracosenoic acid.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Esterification reactions often involve alcohols and acid catalysts .
Major Products
The major products formed from these reactions include various oxidized, reduced, and esterified derivatives of 15-tetracosenoic acid, which have applications in different fields .
Scientific Research Applications
15-Tetracosenoic acid, (15E)- has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 15-tetracosenoic acid involves its incorporation into the myelin sheath of nerve fibers. It combines with sphingosines to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for the proper functioning and repair of the nervous system .
Comparison with Similar Compounds
15-Tetracosenoic acid, (15E)- is similar to other very-long-chain monounsaturated fatty acids, such as:
Erucic acid (221 Δ13): Found in rapeseed oil, it has a shorter carbon chain and different double bond position.
Oleic acid (181 Δ9): A common monounsaturated fatty acid with a shorter chain length.
Ximenynic acid (261 Δ17): A longer-chain fatty acid with a double bond at the 17th position
Compared to these compounds, 15-tetracosenoic acid is unique due to its specific role in the nervous system and its higher carbon chain length, which contributes to its distinct properties and applications .
Properties
IUPAC Name |
(E)-tetracos-15-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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